D-Configuration vs. L-Configuration: nNOS Inhibitory Potency Divergence
The D-configuration of Fmoc-D-Dbu(Boc)-OH confers stereochemical identity that diverges functionally from the L-enantiomer. In nNOS inhibition studies, the L-Dbu-containing dipeptide L-ArgNO2-L-Dbu-NH2 (1) exhibited Ki = 130 nM, representing the most potent nNOS inhibitor in the series with >1500-fold selectivity over eNOS [1]. In contrast, dipeptide amides containing D-Dbu (compounds 9–12) were evaluated and found to be 'modest inhibitors of nNOS, but poor inhibitors of eNOS and iNOS,' with D-Dbu-D-ArgNO2-NH2 (12) exhibiting decreased inhibitory potency relative to the D-Lys-containing analog [2]. This enantiomer-dependent potency differential demonstrates that chirality is a functional determinant, not merely a structural descriptor.
| Evidence Dimension | nNOS inhibitory potency (Ki) |
|---|---|
| Target Compound Data | D-Dbu-D-ArgNO2-NH2: modest inhibition, potency decreased relative to D-Lys analog |
| Comparator Or Baseline | L-ArgNO2-L-Dbu-NH2: Ki = 130 nM; D-Lys-D-ArgNO2-NH2: high potency and selectivity |
| Quantified Difference | ~>10-fold reduction in potency for D-Dbu relative to L-Dbu-containing analog |
| Conditions | In vitro enzyme inhibition assays against bovine nNOS, eNOS, and iNOS isoforms |
Why This Matters
Procurement of the correct enantiomer (D- vs. L-) is non-negotiable for maintaining stereochemically defined bioactivity in peptide-based drug candidates.
- [1] Huang H, Martásek P, Roman LJ, Masters BS, Silverman RB. J Med Chem. 1999;42(16):3147-53. doi:10.1021/jm990111c. Ki = 130 nM for L-ArgNO2-L-Dbu-NH2. View Source
- [2] Huang H, Martásek P, Roman LJ, Silverman RB. J Enzyme Inhib. 2001;16(5):433-441. doi:10.1080/14756360109162371. D-Dbu dipeptides as modest nNOS inhibitors. View Source
